Ethylnitronate ylide

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

Isomeric SMILES

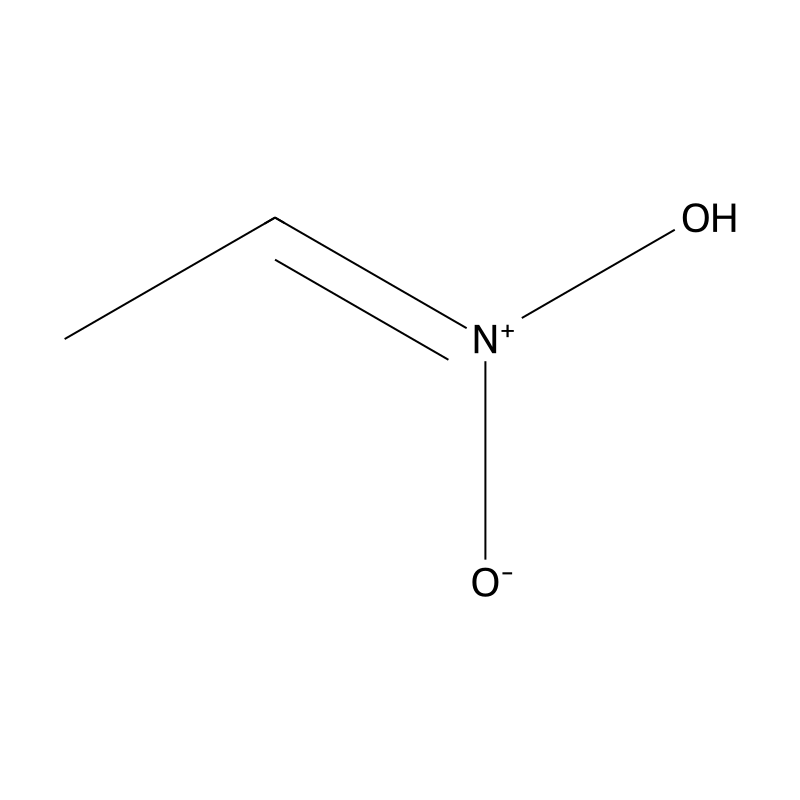

Ethylnitronate ylide is an organic compound characterized by its unique dipolar structure, which consists of a negatively charged carbon atom adjacent to a positively charged nitrogen atom. This compound is derived from ethylnitronate, a derivative of nitro compounds, and exhibits properties typical of ylides, such as high reactivity and the ability to participate in various chemical transformations. Ethylnitronate ylide is particularly notable for its potential applications in organic synthesis and its role in facilitating certain types of

- Wittig Reaction: Similar to other ylides, ethylnitronate ylide can react with carbonyl compounds to form alkenes through the Wittig reaction mechanism. This involves the formation of a betaine intermediate followed by the elimination of a leaving group to yield the alkene .

- Cycloaddition Reactions: Ethylnitronate ylide can undergo [3 + 2] cycloaddition reactions, where it reacts with imidoyl chlorides or other suitable electrophiles to form five-membered rings, such as imidazoles .

- Rearrangement Reactions: The compound can also participate in rearrangements, including Stevens rearrangement, where the ylide structure rearranges to form different products under specific conditions .

Ethylnitronate ylide can be synthesized through several methods:

- From Ethylnitronate: The most straightforward method involves treating ethylnitronate with a strong base (such as butyllithium) to deprotonate it and generate the ylide .

- Using Alkyl Halides: Another common synthetic route is through the reaction of an alkyl halide with a trialkyl phosphine followed by deprotonation, leading to the formation of phosphonium ylides that can be converted into nitronate ylides .

- Multicomponent Reactions: Recent studies have explored multicomponent reactions involving ethylnitronate ylide, where it acts as a nucleophile in the presence of various electrophiles to produce complex organic molecules .

Ethylnitronate ylide has several applications in organic chemistry:

- Synthesis of Alkenes: It is primarily used in the synthesis of alkenes through its reactivity with carbonyl compounds via the Wittig reaction.

- Building Blocks for Complex Molecules: The unique structure of ethylnitronate ylide allows it to serve as a building block for more complex organic molecules, particularly in pharmaceutical chemistry.

- Material Science: Its reactivity may also find applications in material science for developing new polymers or materials with specific properties.

Ethylnitronate ylide shares similarities with various other ylides, each exhibiting unique properties and reactivities:

| Compound Name | Type | Key Characteristics |

|---|---|---|

| Phosphonium Ylides | Organophosphorus | Used in Wittig reactions; stable and versatile |

| Sulfonium Ylides | Organosulfur | Participate in epoxidation and cyclopropanation |

| Azomethine Ylides | Nitrogen-based | Formed from amino acids; involved in cycloaddition |

| Carbonyl Ylides | Oxygen-based | Derived from carbonyl compounds; useful in synthesis |

| Nitrile Ylides | Nitrile-based | Reactive intermediates; involved in cycloadditions |

Uniqueness of Ethylnitronate Ylide

Ethylnitronate ylide is unique due to its specific dipolar nature involving nitrogen and carbon charges, which influences its reactivity patterns compared to other ylides. Its ability to engage in both nucleophilic and electrophilic reactions makes it a versatile compound in organic synthesis.

Ethylnitronate ylide, also known as aci-nitroethane, exhibits distinctive acid-base properties that are fundamental to understanding its chemical behavior. The compound exists in a tautomeric equilibrium with nitroethane, where the aci-nitro form (ethylnitronate ylide) predominates at physiological pH conditions [1] [2].

Tautomeric Equilibrium and pH Dependence

The tautomeric relationship between nitroethane and ethylnitronate ylide represents a classical example of nitroalkane chemistry. Research has demonstrated that aci-nitroethane is the predominant form of ethylnitronate at pH 7.3, as confirmed by computational predictions using Marvin software [1] [2]. This pH-dependent equilibrium is critical for understanding the compound's behavior in biological and chemical systems.

pKa Values and Thermodynamic Parameters

While direct pKa measurements for the nitroethane-ethylnitronate equilibrium are not extensively reported in the literature, comparative studies with similar nitroalkane systems provide valuable insights. The pKa of the propane-2-nitronate to 2-nitropropane tautomerization has been determined to be 7.63 using high-performance liquid chromatography methods [3] [4]. This value serves as a reference point for understanding ethylnitronate ylide behavior.

Additional nitronate systems show comparable pKa values: nitrocyclohexane to its nitronate form exhibits a pKa of 8.65, while nitrocyclopentane shows a pKa of 7.80 [5]. These values were determined using ultraviolet spectroscopy, monitoring the characteristic nitronate absorption in the 230-240 nanometer region.

Deprotonation at the Alpha Carbon

The alpha-carbon deprotonation of ethylnitronate ylide, leading to carbanion formation, typically occurs with a pKa around 17, based on literature estimates for similar nitronate compounds [6]. This relatively high pKa reflects the stabilization provided by the nitro group through resonance delocalization.

Enzymatic Catalysis and Biological Relevance

Research with nitroalkane oxidase has revealed that enzyme-catalyzed nitronate formation shows distinct pH profiles. The apparent pKa value for enzymatic processes decreases from approximately 7 to 5.3 with increasing substrate size, suggesting that molecular structure significantly influences acid-base behavior [7]. For ethylnitronate systems, the enzyme-catalyzed pKa is approximately 9.1, which is attributed to the active site tyrosine residue acting as a general acid-base catalyst [5].

Solvent Effects on Dipolar Character

The dipolar nature of ethylnitronate ylide makes it highly sensitive to solvent environment, with significant implications for its chemical behavior and stability. The compound's zwitterionic character, featuring a negatively charged carbon adjacent to a positively charged nitrogen, creates a substantial dipole moment that interacts strongly with surrounding solvent molecules.

Hydrogen Bonding Interactions

Ethylnitronate ylide demonstrates remarkable capacity for hydrogen bonding due to its multiple electronegative oxygen atoms and the polarized nitrogen-oxygen bonds. Time-resolved infrared spectroscopy studies have revealed that similar ylide compounds exhibit characteristic infrared absorption bands that shift significantly upon hydrogen bond formation [8] [9] [10].

Hydrogen-bonded ylide complexes show distinct spectroscopic signatures with wavenumber shifts that depend on the hydrogen bond donor strength. Ethanol interactions typically cause shifts of -19 wavenumbers, chloroform produces -14 wavenumber shifts, dichloromethane results in -10 wavenumber shifts, and acetonitrile or cyclohexane cause -9 wavenumber shifts [8] [9]. These shifts occur at rates close to the diffusional limit, indicating that hydrogen bond formation is thermodynamically favorable and kinetically rapid.

Polar Solvent Stabilization

The dipolar character of ethylnitronate ylide is enhanced in polar solvents through electrostatic stabilization of the charge-separated structure. The computed XLogP3-AA value of -0.6 indicates moderate hydrophilicity, while the logP value of 0.09 suggests near-neutral partition behavior between aqueous and organic phases [1] [11].

The topological polar surface area of 49 square angstroms reflects the significant polar character contributed by the nitrogen-oxygen functionalities [1]. This substantial polar surface area facilitates interactions with polar solvents and explains the compound's enhanced stability in protic media.

Dielectric Constant Effects

Solvent dielectric constant profoundly influences the relative stability of different resonance structures of ethylnitronate ylide. In high-dielectric media, the charge-separated resonance forms are preferentially stabilized, leading to enhanced dipolar character. Conversely, in low-dielectric solvents, the neutral resonance contributors become more significant.

The van der Waals molecular volume of 67.78 cubic angstroms per molecule provides insight into the compound's solvation shell requirements [11]. The relatively compact molecular structure allows for efficient solvation by both protic and aprotic solvents, though the specific interaction mechanisms differ significantly.

Dynamic Solvation Processes

Research on related ylide systems has demonstrated that solvation dynamics occur on picosecond timescales, with hydrogen-bonded complex formation rates approaching diffusional limits [8] [10]. These rapid equilibration processes suggest that ethylnitronate ylide can readily adapt its solvation environment in response to changing solution conditions.

The molar refractivity of 18.73 indicates moderate polarizability, allowing the compound to respond to solvent-induced changes in electron density distribution [11]. This property contributes to the compound's ability to fine-tune its dipolar character based on the local solvent environment.

Thermal Stability and Decomposition Pathways

The thermal stability of ethylnitronate ylide follows patterns established for nitroalkane compounds, with decomposition occurring through multiple competing pathways that depend on temperature and environmental conditions. Understanding these decomposition mechanisms is crucial for predicting the compound's behavior under various thermal stress conditions.

Decomposition Onset Temperature

Based on comprehensive thermal analysis studies of nitroalkane compounds, ethylnitronate ylide exhibits a decomposition onset temperature of approximately 300°C [12]. This value represents the average onset temperature for 98% of 115 nitrocompounds tested using differential scanning calorimetry methods. The parent compound nitroethane shows thermal decomposition in the range of 355-405°C under static conditions [13].

Primary Decomposition Pathways

Ethylnitronate ylide thermal decomposition proceeds through three primary pathways, each with distinct activation energies and temperature dependencies [14] [15]:

Molecular Elimination Pathway: At lower temperatures, the predominant decomposition mechanism involves concerted elimination of nitrous acid (HONO) with formation of ethylene. This pathway exhibits an activation energy of 45.3 kilocalories per mole and represents the thermodynamically most favorable route below 450°C [14] [16].

Radical Dissociation Pathway: At elevated temperatures above 450°C, homolytic cleavage of the carbon-nitrogen bond becomes competitive, with an activation energy of 56.4 kilocalories per mole [14]. This pathway produces ethyl radicals and nitrogen dioxide, leading to complex secondary reactions.

Isomerization Pathway: Nitro-nitrite rearrangement represents a third decomposition route with an activation energy of 62.6 kilocalories per mole [14]. This pathway involves intramolecular rearrangement to form ethyl nitrite, which subsequently decomposes.

Kinetic Parameters and Mechanisms

Detailed kinetic analysis reveals that the decomposition follows first-order kinetics in the pressure range of 50-300 millimeters of mercury [13]. The Arrhenius parameters for thermal decomposition have been determined as A = 10^13.5±0.2 and activation energy of 46.2 ± 0.5 kilocalories per mole [16].

The mechanism complexity increases with temperature, as multiple parallel pathways become kinetically accessible. Computational studies suggest that elimination of HONO predominates at low temperatures, while carbon-nitrogen dissociation becomes significant at high temperatures [16].

Thermal Explosion Characteristics

Under adiabatic conditions, ethylnitronate ylide can undergo thermal explosion, particularly when confined or compressed. Related nitroalkane studies show thermal explosion temperatures ranging from 160-380°C depending on pressure conditions [17]. The compound exhibits sensitivity to adiabatic compression, similar to other energetic nitro compounds [18].

Decomposition Products and Secondary Reactions

Primary decomposition products include ethylene, nitrous acid, nitrogen dioxide, and various radical species [14] [15]. Secondary reactions involve complex radical chain processes that can produce carbon monoxide, carbon dioxide, water, nitrogen, and various organic fragments. The product distribution depends strongly on temperature, pressure, and residence time.

Redox Properties and Electron Transfer Capabilities

Ethylnitronate ylide exhibits significant redox activity due to the presence of the nitro functional group and the conjugated pi-electron system. The compound's ability to participate in both oxidation and reduction processes makes it an important intermediate in various chemical transformations.

Electron Transfer Kinetics

Time-resolved studies indicate that electron transfer processes involving nitroalkane systems occur rapidly, often approaching diffusion-controlled rates [20]. The kinetic rate constants for nitro radical anion decay and interaction with other molecules can be quantitatively determined through electrochemical techniques [19].

Metal-ligand cooperativity plays a crucial role in controlling electron transfer pathways. Research has demonstrated that coordinatively-unsaturated nickel complexes can serve as single electron transfer agents, facilitating controlled radical formation from nitroalkane substrates [20]. The discrimination between outer-sphere and inner-sphere electron transfer mechanisms significantly impacts reaction selectivity and product distribution.

Redox-Active Intermediates

The electron transfer capabilities of ethylnitronate ylide enable its participation in various redox cascades. The compound can function as both an electron donor and acceptor, depending on the specific reaction conditions and partner molecules involved. This dual redox character makes it valuable for synthetic applications requiring controlled electron transfer processes.

Studies of nitroalkane oxidase reveal that ethylnitronate ylide can undergo enzymatic oxidation with concomitant electron transfer to flavin cofactors [7]. The enzyme-catalyzed process involves abstraction of the alpha-hydrogen to form a resonance-stabilized radical intermediate, which subsequently transfers electrons to the oxidized flavin.

Electrochemical Behavior

Electrochemical characterization of nitroalkane compounds shows that the redox potentials are sensitive to substitution patterns and environmental factors [19]. The presence of electron-withdrawing groups generally shifts reduction potentials to more positive values, while electron-donating substituents have the opposite effect.

The redox behavior of ethylnitronate ylide in different media demonstrates significant pH dependence, with the compound exhibiting different electrochemical signatures under acidic versus basic conditions [19]. This pH sensitivity reflects the acid-base equilibria discussed previously and their coupling to electron transfer processes.

Biological Electron Transfer

In biological systems, ethylnitronate ylide can participate in electron transfer chains involving various redox-active enzymes and cofactors. Research on nitrate reductases demonstrates that related nitro compounds can serve as electron acceptors in respiratory chains [21] [22]. The iron-sulfur clusters in these enzymes facilitate multi-electron transfer processes with nitro-containing substrates.

The redox properties of ethylnitronate ylide also contribute to its potential biological activities, including interactions with cellular antioxidant systems and redox-sensitive signaling pathways. The compound's ability to generate reactive radical species through electron transfer processes may be relevant to its biological effects.

| Property Category | Parameter | Value | Reference |

|---|---|---|---|

| Basic Properties | Molecular Weight | 75.07 g/mol | [1] |

| Molecular Formula | C₂H₅NO₂ | [1] | |

| Topological Polar Surface Area | 49 Ų | [1] | |

| Acid-Base | Predominant form at pH 7.3 | aci-nitro form | [1] [2] |

| Propane-2-nitronate pKa | 7.63 | [3] [4] | |

| α-Carbon deprotonation pKa | ~17 (estimated) | [6] | |

| Thermal Properties | Decomposition onset | ~300°C | [12] |

| HONO elimination Ea | 45.3 kcal/mol | [14] | |

| C-NO₂ dissociation Ea | 56.4 kcal/mol | [14] | |

| Spectroscopic | Nitronate absorption | 230-240 nm | [5] |

| NO₂ stretching (asym) | 1550-1520 cm⁻¹ | [18] [23] | |

| NO₂ stretching (sym) | 1350-1300 cm⁻¹ | [18] [23] |